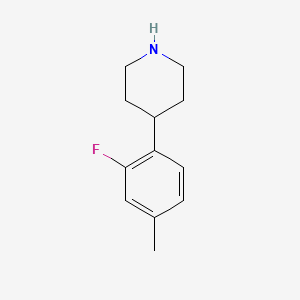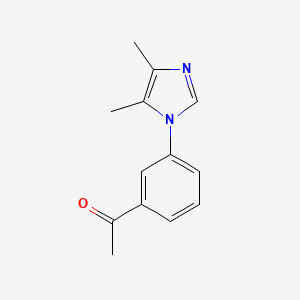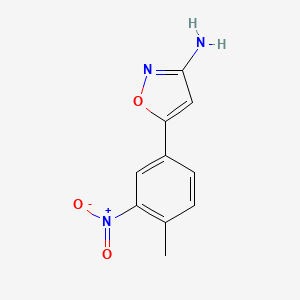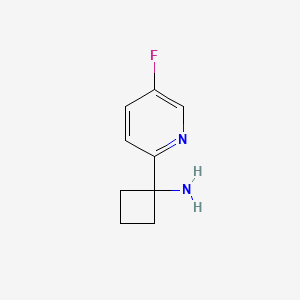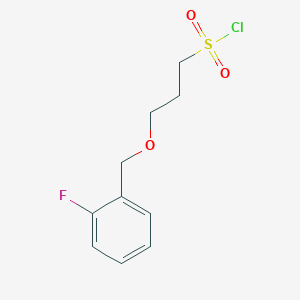
3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C10H12ClFO3S and a molecular weight of 266.72 g/mol . This compound is characterized by its unique molecular structure, which includes a fluorobenzyl group, an ether linkage, and a sulfonyl chloride functional group. It is widely used in various fields of scientific research and industrial applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-((2-Fluorobenzyl)oxy)propan-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{3-((2-Fluorobenzyl)oxy)propan-1-ol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high quality of the final product.
化学反応の分析
Types of Reactions
3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids may be employed to enhance the reaction rate and selectivity.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nature of the nucleophile and reaction conditions.
科学的研究の応用
3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of target molecules.
類似化合物との比較
Similar Compounds
3-((2-Fluorobenzyl)oxy)propan-1-ol: This compound is a precursor in the synthesis of 3-((2-Fluorobenzyl)oxy)propane-1-sulfonyl chloride and shares a similar molecular structure but lacks the sulfonyl chloride group.
Benzyl Chloride: A simpler compound with a benzyl group and a chloride functional group, used in various organic synthesis reactions.
Sulfonyl Chloride Derivatives: Other sulfonyl chloride compounds with different substituents on the aromatic ring or alkyl chain, used in similar applications.
Uniqueness
This compound is unique due to the presence of both a fluorobenzyl group and a sulfonyl chloride group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry and various research applications.
特性
分子式 |
C10H12ClFO3S |
|---|---|
分子量 |
266.72 g/mol |
IUPAC名 |
3-[(2-fluorophenyl)methoxy]propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClFO3S/c11-16(13,14)7-3-6-15-8-9-4-1-2-5-10(9)12/h1-2,4-5H,3,6-8H2 |
InChIキー |
OTRXEXHYUSVGPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COCCCS(=O)(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
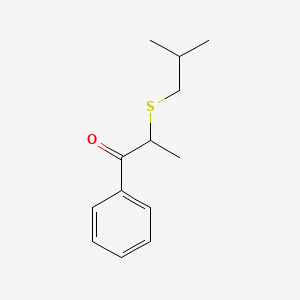
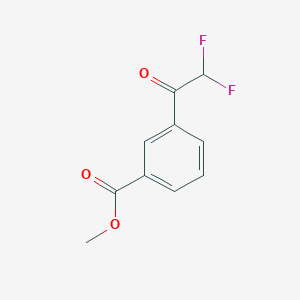

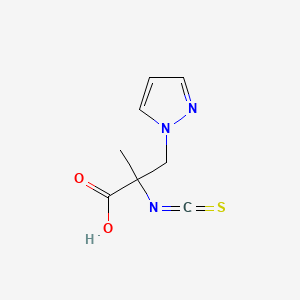

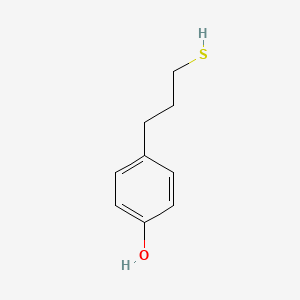
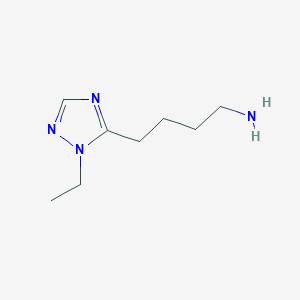
![7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B15311318.png)
